![molecular formula C13H9NO3S B1664041 2-Acridinesulfonic acid CAS No. 96460-82-1](/img/structure/B1664041.png)
2-Acridinesulfonic acid
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Overview
Description
2-Acridinesulfonic acid is a biochemical.
Scientific Research Applications
Crystal Structures and DNA Interaction
2-Acridinesulfonic acid and related acridine compounds are notable for their interaction with nucleic acids, specifically DNA. Acridines are used in chemotherapeutic agents and show significant activity as anticancer drugs. Their DNA-binding ability is a key aspect of their cytotoxicity and kinetics of DNA interaction. The study of their crystal structures, especially in complex with nucleic acids, has been crucial in understanding their mechanism of action in cancer therapy (Adams, 2002).
Anticancer Properties
The anticancer properties of acridine derivatives have been a major focus of research. These compounds, including this compound, have been utilized in cancer treatment due to their ability to intercalate into DNA and inhibit enzymes like topoisomerases and telomerases. This inhibition is critical in their antitumor action (Galdino-Pitta et al., 2013).
Physicochemical Properties and Drug Synthesis
The physicochemical properties of acridine derivatives, including their acid-base properties and aggregation behaviors, are important in the synthesis of potential drugs. The interaction of these compounds with other chemical entities, such as cyclodextrins, influences their properties and potential therapeutic applications (Němcová et al., 2006).
Chemiluminescence in Clinical Applications
Acridines, including this compound derivatives, are used in chemiluminescence, particularly in clinical applications. Their sensitivity and dynamic range in chemiluminescent assays have led to diverse applications in clinical research, such as in protein and nucleic acid blotting, monitoring reactive oxygen species, and as detection reactions in various analytical techniques (Kricka, 2003).
Antibacterial Applications
Acridine compounds, including this compound, have a long history of use as antimicrobial agents. Their antibacterial efficacy, particularly in the context of increasing drug-resistant bacterial infections, makes them a subject of renewed interest. This has led to the exploration of new derivatives and applications, such as in conjunction with low-power light for bactericidal action (Wainwright, 2001).
Fluorescence and Electrochemical Applications
This compound derivatives exhibit unique fluorescence and electrochemical properties. These properties make them useful in various scientific applications, such as in the development of fluorescent probes sensitive to pH and solvent polarity. They are also used in electrochemiluminescence, a type of chemiluminescence controlled by electrochemical techniques, which finds application in various scientific fields (Pereira et al., 2019); (Majeed et al., 2016).
properties
CAS RN |
96460-82-1 |
---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
acridine-2-sulfonic acid |
InChI |
InChI=1S/C13H9NO3S/c15-18(16,17)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14-13/h1-8H,(H,15,16,17) |
InChI Key |
VPDHPIXLWQMFFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)S(=O)(=O)O |
Appearance |
Solid powder |
Other CAS RN |
96460-82-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-Acridinesulfonic acid, |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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